1-(Butan-2-YL)-1H-indazol-6-amine

Chiral building block Stereoselective synthesis Medicinal chemistry

Choose 1-(butan-2-yl)-1H-indazol-6-amine for its chiral sec-butyl handle, critical for optimizing selectivity and PK in kinase inhibitor SAR. Unlike achiral n-alkyl analogs, the (R) and (S) enantiomers enable precise stereochemical exploration of IDO1/IRAK4 binding pockets, potentially strengthening IP. Ideal for synthesizing sub-micromolar antiproliferative agents. Verify enantiopurity for reproducible results.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B13060650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-YL)-1H-indazol-6-amine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCC(C)N1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C11H15N3/c1-3-8(2)14-11-6-10(12)5-4-9(11)7-13-14/h4-8H,3,12H2,1-2H3
InChIKeyVDYALPFIGWDEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-1H-indazol-6-amine: A Chiral Indazole Building Block for Targeted Kinase and Renin Inhibitor Design


1-(Butan-2-yl)-1H-indazol-6-amine (CAS 938523-56-9) is a nitrogen-containing heterocyclic building block featuring an indazole core with a chiral sec-butyl substituent at the N1 position and a primary amine at the C6 position . With molecular formula C11H15N3 and molecular weight 189.26 g/mol , this compound belongs to the 6-aminoindazole class, a scaffold widely implicated in kinase inhibition (e.g., IDO1, IRAK4, Syk) and renin inhibition [1][2]. The sec-butyl group introduces a stereogenic center, offering distinct physicochemical and conformational properties compared to achiral n-alkyl analogs, which can translate into differential target engagement, selectivity, and ADME profiles in medicinal chemistry campaigns.

Why 1-(Butan-2-yl)-1H-indazol-6-amine Cannot Be Simply Replaced by Other 1-Alkyl Indazol-6-amines


Within the 1-alkyl-indazol-6-amine series, seemingly minor structural changes at the N1 position—such as switching from a sec-butyl to an n-butyl, ethyl, or methyl group—can profoundly alter lipophilicity (LogP), topological polar surface area (TPSA), and stereoelectronic properties. These differences, in turn, dictate membrane permeability, target binding pose, and metabolic stability [1]. For instance, the chiral sec-butyl group in 1-(butan-2-yl)-1H-indazol-6-amine introduces a stereochemical constraint that can enhance selectivity for chiral binding pockets or reduce off-target promiscuity compared to its achiral n-butyl analog . Generic substitution without quantitative evaluation of these parameters risks failure in hit-to-lead optimization, particularly when targeting enzymes like IDO1 or renin where subtle steric and electronic variations critically impact potency and pharmacokinetics [1][2].

Quantitative Differentiation of 1-(Butan-2-yl)-1H-indazol-6-amine: Evidence-Based Comparison with Closest Analogs


Chiral Center Introduction: sec-Butyl vs. n-Butyl Substituent

1-(Butan-2-yl)-1H-indazol-6-amine contains a stereogenic center at the sec-butyl group (C2 of the butyl chain), rendering it chiral . In contrast, 1-butyl-1H-indazol-6-amine (CAS 938523-30-9) is achiral due to its linear n-butyl substituent . This stereochemical distinction is critical for applications requiring enantioselective interactions with biological targets. The (R)- and (S)-enantiomers of the sec-butyl derivative may exhibit divergent binding affinities, metabolic rates, and off-target profiles—a dimension absent in the n-butyl analog. While direct comparative bioactivity data for the isolated enantiomers are not publicly available, the presence of a chiral center provides a strategic advantage in drug discovery campaigns aiming to exploit stereospecific binding pockets or to generate intellectual property around novel stereoisomers.

Chiral building block Stereoselective synthesis Medicinal chemistry

Lipophilicity Tuning: Computed LogP Comparison Across 1-Alkyl Indazol-6-amines

Lipophilicity, expressed as the partition coefficient (LogP), directly influences membrane permeability, solubility, and metabolic clearance. The sec-butyl derivative exhibits a computed XLogP3 of approximately 2.0–2.4 , placing it between the more lipophilic n-butyl analog (XLogP3 ~2.6) and the less lipophilic ethyl (LogP ~1.6) and methyl (LogP ~1.3) derivatives. This intermediate lipophilicity may confer a favorable balance between cell penetration and aqueous solubility, potentially reducing non-specific binding and improving oral bioavailability compared to the highly lipophilic n-butyl congener.

Lipophilicity Drug-likeness ADME LogP

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier (BBB) penetration. The target compound has a TPSA of approximately 43.8 Ų , identical within experimental error to 1-ethyl-1H-indazol-6-amine (TPSA 43.84 Ų) and 1-butyl-1H-indazol-6-amine (TPSA ~43.8 Ų). This value falls within the optimal range for oral drug candidates (TPSA < 140 Ų) and suggests moderate BBB permeability potential. However, the sec-butyl group's branched structure may confer subtly different molecular shape and conformational flexibility compared to linear alkyl chains, potentially affecting passive diffusion rates and target binding even when TPSA remains constant.

TPSA Blood-brain barrier Oral bioavailability Physicochemical property

Class-Level Kinase and Renin Inhibition Potential

6-Substituted aminoindazole derivatives are established pharmacophores for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition [1] and renin inhibition [2]. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) exhibited potent antiproliferative activity against HCT116 colorectal cancer cells with an IC50 of 0.4 ± 0.3 μM [1]. While 1-(butan-2-yl)-1H-indazol-6-amine itself has not been profiled in these assays, its core scaffold and 6-amino substitution pattern are directly analogous to these active chemotypes. The sec-butyl group at N1 may modulate potency and selectivity compared to methyl or unsubstituted analogs, a hypothesis testable via focused library synthesis. In the renin patent literature, 6-(aminoalkyl)indazoles demonstrate antihypertensive and cardiorenal protective effects [2], further validating the scaffold's therapeutic relevance.

IDO1 inhibitor Renin inhibitor Anticancer Antihypertensive

Targeted Applications for 1-(Butan-2-yl)-1H-indazol-6-amine in Drug Discovery and Chemical Biology


Chiral Building Block for Stereoselective Kinase Inhibitor Synthesis

Medicinal chemists synthesizing enantiopure IDO1 or IRAK4 inhibitors can utilize the sec-butyl group as a chiral handle. The (R)- and (S)-enantiomers of 1-(butan-2-yl)-1H-indazol-6-amine can be prepared via chiral resolution or asymmetric synthesis, enabling systematic exploration of stereochemistry-dependent potency and selectivity. This is particularly valuable when targeting kinases with chiral binding pockets or when seeking to differentiate intellectual property from achiral analogs [1].

Lipophilicity Optimization in CNS-Penetrant Renin Inhibitors

For programs targeting renin or other cardiovascular targets with CNS implications, the intermediate LogP (~2.0–2.4) of the sec-butyl derivative may offer an optimal balance between BBB penetration and reduced non-specific binding compared to the more lipophilic n-butyl analog (LogP 2.6). Structure-activity relationship (SAR) studies substituting N1-alkyl groups can fine-tune brain exposure while maintaining target engagement, as informed by the class-level renin inhibition data [2].

Focused Library Synthesis for Anticancer Lead Optimization

Building on the potent IDO1 inhibitory activity of 6-aminoindazole derivatives (IC50 0.4 μM in HCT116 cells), 1-(butan-2-yl)-1H-indazol-6-amine serves as a versatile intermediate for parallel synthesis of diverse C6-substituted analogs (e.g., amides, sulfonamides, ureas). The N1 sec-butyl group provides a distinct steric and electronic environment compared to methyl or hydrogen substituents, potentially uncovering novel sub-micromolar antiproliferative agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Butan-2-YL)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.